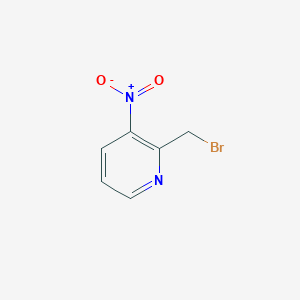

2-(Bromomethyl)-3-nitropyridine

Vue d'ensemble

Description

2-(Bromomethyl)-3-nitropyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine, a basic heterocyclic organic compound, with a bromomethyl group and a nitro group attached to the pyridine ring. This compound is relevant in the field of organic synthesis and has potential applications in materials science, particularly in the development of non-linear optical (NLO) materials .

Synthesis Analysis

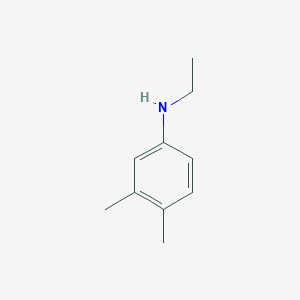

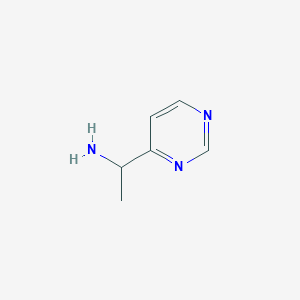

The synthesis of 2-(Bromomethyl)-3-nitropyridine derivatives has been explored in several studies. For instance, 3-Bromomethyl-2-nitropyridine has been utilized in a novel synthesis of 2-hydroxy-1,8-naphthyridine, showcasing its utility as a building block for more complex heterocyclic compounds . Additionally, reactions of 2-bromomethyl-3-nitropyridine with aromatic amines have been investigated, leading to the formation of 2-arylaminomethyl-3-nitropyridines at room temperature, and 2H-pyrazolo[4,3-b]pyridines under higher temperatures .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-3-nitropyridine derivatives has been extensively studied using various spectroscopic methods and quantum mechanical calculations. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, has been determined to be orthorhombic with specific intermolecular interactions such as hydrogen bonding . Similarly, the molecular and crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been elucidated, providing insights into the stabilization and arrangement of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-(Bromomethyl)-3-nitropyridine derivatives has been explored through various reactions. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, which is a key step in the synthesis of more complex molecules . The nitro group also plays a significant role in the chemical behavior of these compounds, influencing their electronic properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-3-nitropyridine derivatives have been characterized through experimental and theoretical methods. Quantum chemical calculations have provided insights into the electronic structure, vibrational frequencies, and thermodynamic properties of these compounds . The high value of first-order hyperpolarizability and non-zero dipole moment indicate that these compounds could be promising candidates for NLO materials . Additionally, docking studies have been conducted to predict the biological activity of these molecules, suggesting potential applications in medicinal chemistry .

Applications De Recherche Scientifique

-

Polymer Research

- Application : Synthesis of block copolymers .

- Method : The process involves the use of a novel bifunctional initiator by RAFT (Reversible Addition-Fragmentation Chain Transfer) and FRP (Free-Radical Polymerization) techniques . The primary parameters that affect the reaction, such as concentration and time, were evaluated .

- Results : The products were characterized by FT-IR, 1H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol−1 and 74,100 g.mol−1 .

-

Organic Chemistry

- Application : Synthesis and Characterisation of Isomeric Derivatives .

- Method : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . Bromo-substituted precursors serve as vital intermediates in synthetic routes .

- Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

-

Chemical Synthesis

- Application : Bromomethylation of Thiols .

- Method : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method minimizes the generation of highly toxic byproducts .

- Results : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability . Bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

-

Pesticide Industry

-

Photochemical Reactions

- Application : Continuous Photochemical Benzylic Bromination .

- Method : This process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 .

- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .

-

Material Science

- Application : Hypercrosslinked Porous Polymer Materials .

- Method : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials initially reported by Davankov . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Results : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies . These methodologies have prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal.

Orientations Futures

This could include potential applications of the compound, areas for further research, and improvements in synthesis or handling.

Propriétés

IUPAC Name |

2-(bromomethyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXQFAXHRDFUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618601 | |

| Record name | 2-(Bromomethyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3-nitropyridine | |

CAS RN |

20660-73-5 | |

| Record name | 2-(Bromomethyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

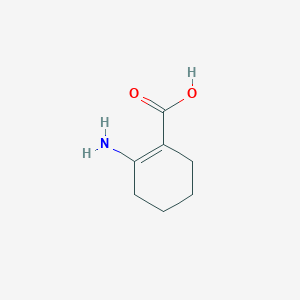

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)